N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Description
N-(2-bicyclo[221]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide is a complex organic compound that features a bicyclic structure and a sulfonamide group
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-15-3-11-20(12-4-15)28(26,27)24(2)19-9-7-17(8-10-19)22(25)23-21-14-16-5-6-18(21)13-16/h3-4,7-12,16,18,21H,5-6,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXWECZKQQVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Coupling with the benzamide: The final step may involve coupling the sulfonamide intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include nitro or halogenated derivatives.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide could have various applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly for conditions involving the pathways it modulates.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological targets. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The bicyclic structure may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bicyclo[2.2.1]heptanyl)-4-aminobenzamide
- N-(2-bicyclo[2.2.1]heptanyl)-4-methylbenzamide
Uniqueness
The presence of the sulfonamide group in N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide may confer unique properties, such as increased solubility or enhanced biological activity, compared to similar compounds without this group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
